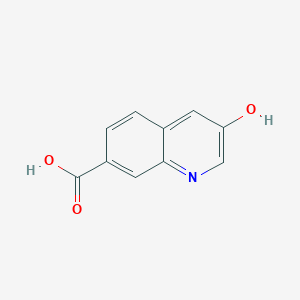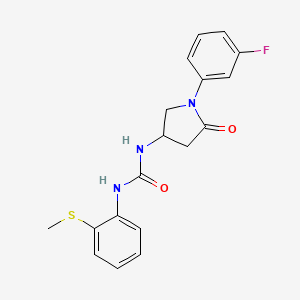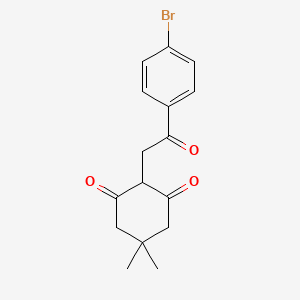
3-Hydroxyquinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, being a vital scaffold for leads in drug discovery .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the Bucherer reaction, which converts 3-aminoquinoline to 3-hydroxyquinoline . Other methods involve the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has a molecular formula of C10H7NO3 .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . The formation of 2,2’-biquinoline could be explained by the addition of the 2-lithio derivative to 8 and subsequent air oxidation .Mécanisme D'action
Target of Action
3-Hydroxyquinoline-7-carboxylic acid, a derivative of quinoline, has been found to interact with several biological targets. The primary targets include 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic targets for various human diseases . These enzymes play a crucial role in numerous biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Mode of Action
The compound interacts with its targets by acting as an inhibitor. For instance, it has been reported as the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It inhibits 2OG-dependent histone lysine demethylases (KDM), which are involved in epigenetic processes . Furthermore, it also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting 2OG-dependent enzymes, it impacts the pathways related to nucleic acid demethylation and γ-butyrobetaine hydroxylation . These pathways are crucial for various biological processes, including gene expression and lipid metabolism.
Pharmacokinetics
It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability , which could impact the bioavailability of this compound.
Result of Action
The inhibition of 2OG-dependent enzymes by this compound can lead to significant molecular and cellular effects. For instance, by inhibiting histone lysine demethylases, it can affect gene expression and potentially influence cell differentiation and development . Similarly, by inhibiting FTO, it may impact metabolic processes .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Hydroxyquinoline-7-carboxylic acid is its high selectivity for metal ions. This compound has a high affinity for metal ions like copper, iron, and zinc and can be used to selectively detect these metal ions in complex biological samples. This compound is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of this compound is its sensitivity to pH. The complex formation between this compound and metal ions is dependent on the pH of the solution, and any changes in pH can affect the stability of the complex.
Orientations Futures
There are several future directions for the research on 3-Hydroxyquinoline-7-carboxylic acid. One of the future directions is the development of this compound-based fluorescent probes for the detection of metal ions in living cells. Another future direction is the synthesis of this compound-based metal-organic frameworks for gas storage and separation applications. This compound can also be used as a potential therapeutic agent for the treatment of various diseases like cancer and inflammatory diseases. Further research is needed to explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is an important building block in the synthesis of various pharmaceutical and industrial compounds. It is a potent chelating agent and has been extensively used in the field of analytical chemistry for the determination of trace metals. This compound has various scientific research applications, including its use as a fluorescent probe, ligand in the synthesis of metal-organic frameworks, and building block in the synthesis of pharmaceutical compounds. This compound has various biochemical and physiological effects, including its antioxidant and anti-inflammatory activities. Further research is needed to explore the potential of this compound in various areas, including its use as a potential therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
There are several methods for the synthesis of 3-Hydroxyquinoline-7-carboxylic acid, but the most common method is the Skraup synthesis. In this method, aniline is reacted with glycerol and sulfuric acid in the presence of a catalyst such as copper or iron. The reaction mixture is then heated to produce this compound. The yield of this compound in this method is around 70-80%.
Applications De Recherche Scientifique
3-Hydroxyquinoline-7-carboxylic acid has various scientific research applications. It is used as a fluorescent probe to detect metal ions like copper, iron, and zinc. This compound is also used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound is also used as a building block in the synthesis of various pharmaceutical compounds like antimalarial drugs, antibacterial agents, and anticancer drugs.
Safety and Hazards
While specific safety and hazard information for 3-Hydroxyquinoline-7-carboxylic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
3-hydroxyquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-6-1-2-7(10(13)14)4-9(6)11-5-8/h1-5,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKEPMGJUSGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2459687.png)
![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)



![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)



![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)


